molecular formula C9H13BrN2O2 B1427924 ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1249644-53-8

ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No. B1427924
M. Wt: 261.12 g/mol
InChI Key: CLUUHVDXYKMKKW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The presence of a bromine atom and an ester group (ethyl 2-methylpropanoate) suggests that it could be involved in various chemical reactions.


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving pyrazole derivatives . For instance, 4-bromo-3-methyl-1-phenyl-2-pyrazolin-5-one reacted with ethyl 3-mercaptocrotonate in ethanol to afford a thieno[2,3-b]pyrazole .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a bromine atom at the 4-position, an ethyl 2-methylpropanoate group at the 3-position . Pyrazoles can exist in different tautomeric forms .

Scientific Research Applications

Synthesis and Structural Analysis

Hydrogen-Bonded Supramolecular Structures : The research on substituted 4-pyrazolylbenzoates, including compounds related to ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate, demonstrates the importance of hydrogen bonding in forming supramolecular structures. These molecules exhibit hydrogen bonding leading to the formation of chains, sheets, and three-dimensional framework structures, showcasing the compound's role in the development of molecular architecture and potential applications in material science (Portilla et al., 2007).

Biological Activities and Applications

Inhibitory Compounds : A study on the synthesis and characterization of novel pyrazoline derivatives from a related compound showed significant inhibitory activity against human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme. These findings highlight the potential therapeutic applications of these compounds in treating conditions associated with enzyme dysfunction (Turkan et al., 2019).

Synthesis Methods and Chemical Properties

Regioselective Synthesis Under Ultrasound Irradiation : The efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates showcases innovative methods to synthesize related compounds. Utilizing ultrasound irradiation, this approach significantly reduces reaction times and improves yield, underlining advancements in synthetic chemistry techniques (Machado et al., 2011).

Future Directions

The future research directions would depend on the specific applications of this compound. Given the wide range of activities exhibited by pyrazole derivatives, this compound could be explored for potential applications in medicinal chemistry, agriculture, or other fields .

properties

IUPAC Name

ethyl 3-(4-bromopyrazol-1-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-3-14-9(13)7(2)5-12-6-8(10)4-11-12/h4,6-7H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUUHVDXYKMKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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